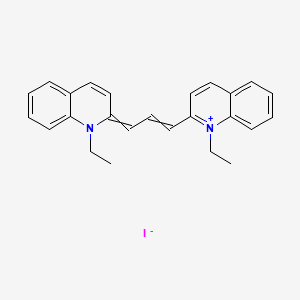

1,1'-Diethyl-2,2'-carbocyanine iodide

Description

BenchChem offers high-quality 1,1'-Diethyl-2,2'-carbocyanine iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Diethyl-2,2'-carbocyanine iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYZFXLSWMXLDM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-91-4 |

Source

|

| Record name | Pinacyanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1'-Diethyl-2,2'-carbocyanine iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-2,2'-carbocyanine iodide, also known as Pinacyanol iodide or Quinaldine blue, is a cationic cyanine (B1664457) dye with significant applications in biomedical research and diagnostics. Its utility stems from its distinct fluorescent properties, which are sensitive to the molecular environment, making it a valuable tool for various analytical techniques. This guide provides a comprehensive overview of the chemical and physical properties of 1,1'-Diethyl-2,2'-carbocyanine iodide, detailed experimental protocols for its characterization, and a discussion of its applications.

Core Chemical and Physical Properties

The fundamental properties of 1,1'-Diethyl-2,2'-carbocyanine iodide are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 605-91-4 | |

| Molecular Formula | C₂₅H₂₅IN₂ | |

| Molecular Weight | 480.38 g/mol | |

| Appearance | Dark green powder | [1] |

| Melting Point | 295 °C (decomposes) | [1] |

| Solubility | Ethanol (B145695): 10 mg/mL | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Properties

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 603.5 - 614 nm | Methanol/Ethanol | [2] |

| Molar Extinction Coefficient (ε) | 128,000 cm⁻¹M⁻¹ at 603.5 nm | Methanol | [2] |

| Fluorescence Quantum Yield (Φ) | 0.001 | Methanol | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of 1,1'-Diethyl-2,2'-carbocyanine iodide.

Synthesis of 1,1'-Diethyl-2,2'-carbocyanine iodide

A plausible synthetic route for 1,1'-Diethyl-2,2'-carbocyanine iodide involves the condensation of two equivalents of a quinaldinium salt with a suitable three-carbon bridging agent.

Materials:

-

1-Ethylquinaldinium iodide

-

Triethyl orthoformate

-

Ethanol

Procedure:

-

Dissolve 1-ethylquinaldinium iodide in a minimal amount of hot ethanol.

-

Add an excess of triethyl orthoformate to the solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Reflux the mixture for 2-3 hours. The reaction progress can be monitored by observing the formation of the deep blue-green colored product.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

Purification by Recrystallization

To obtain high-purity 1,1'-Diethyl-2,2'-carbocyanine iodide, recrystallization is a crucial step.

Materials:

-

Crude 1,1'-Diethyl-2,2'-carbocyanine iodide

-

Ethanol (reagent grade)

-

Activated charcoal (optional)

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[3]

-

Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.[4]

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[5]

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[5]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.

Determination of Molar Extinction Coefficient

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of accurately weighed 1,1'-Diethyl-2,2'-carbocyanine iodide in methanol.

-

From the stock solution, prepare a series of dilutions with known concentrations.

-

Record the absorbance of each solution at the absorption maximum (around 604 nm).

-

Plot a graph of absorbance versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

Instrumentation:

-

Fluorometer

Procedure:

-

Select a suitable fluorescence standard with an emission profile that overlaps with that of 1,1'-Diethyl-2,2'-carbocyanine iodide.

-

Prepare a series of solutions of both the sample and the standard in the same solvent (e.g., methanol) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[2]

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[2]

Mandatory Visualizations

Chemical Structure

References

An In-Depth Technical Guide to 1,1'-Diethyl-2,2'-carbocyanine Iodide (CAS 605-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1'-Diethyl-2,2'-carbocyanine iodide, a cationic cyanine (B1664457) dye with diverse applications in biomedical research and diagnostics. This document details its physicochemical properties, synthesis, purification, and quality control methodologies. Furthermore, it presents experimental protocols for its use as a fluorescent stain and discusses its mechanism of action in photodynamic therapy, including relevant cellular signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Introduction

1,1'-Diethyl-2,2'-carbocyanine iodide, also known by its trivial names Pinacyanol iodide and Quinaldine (B1664567) Blue, is a fluorescent dye belonging to the carbocyanine family.[1] Its chemical structure, characterized by two quinoline (B57606) rings linked by a polymethine chain, is responsible for its distinct spectral properties. This dye has found utility in a range of applications, including as a fluorescent probe for cellular imaging, a pH indicator, and a photosensitizer in photodynamic therapy (PDT).[1] Its ability to intercalate into nucleic acids and its sensitivity to the cellular microenvironment make it a versatile tool for biological investigations.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1'-Diethyl-2,2'-carbocyanine iodide is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 605-91-4 | |

| Molecular Formula | C₂₅H₂₅IN₂ | |

| Molecular Weight | 480.38 g/mol | |

| Appearance | Dark green to black powder | - |

| Melting Point | 295 °C (decomposes) | |

| Solubility | Ethanol (B145695): 10 mg/mL | |

| Absorption Maximum (λmax) | 614 nm (in ethanol) | [2] |

| Molar Extinction Coefficient (ε) | ≥180,000 M⁻¹cm⁻¹ at 602-608 nm (in ethanol) | - |

| Quantum Yield (Φ) | 0.001 (in methanol) | [3] |

Synthesis, Purification, and Quality Control

Synthesis

The synthesis of 1,1'-Diethyl-2,2'-carbocyanine iodide typically involves the condensation of ethiodides of quinaldine and quinoline in the presence of a base. A general synthetic workflow is outlined below.

Purification

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Recrystallization is a commonly employed method for purifying solid organic compounds like cyanine dyes.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or solvent mixture in which the dye is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often suitable.

-

Dissolution: Dissolve the crude 1,1'-Diethyl-2,2'-carbocyanine iodide in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quality Control

The purity of the synthesized 1,1'-Diethyl-2,2'-carbocyanine iodide should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC with a C18 column is a suitable method for assessing purity.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically effective.

-

Detection: A UV-Vis detector set at the absorption maximum of the dye (around 614 nm) should be used.

-

Purity Assessment: The purity is determined by the peak area percentage of the main compound in the chromatogram.

UV-Vis Spectroscopy:

-

Method: Record the absorption spectrum of a dilute solution of the purified dye in a suitable solvent (e.g., ethanol).

-

Analysis: Confirm that the absorption maximum (λmax) is consistent with the literature value (approximately 614 nm). The shape of the spectrum can also provide an indication of purity, as impurities may lead to the appearance of additional peaks or shoulders.

Applications and Experimental Protocols

Fluorescent Staining

1,1'-Diethyl-2,2'-carbocyanine iodide can be used as a fluorescent stain for nucleic acids in fixed cells. The following is a general protocol that can be adapted for specific cell types and experimental conditions.

Experimental Protocol: Fluorescent Staining of Fixed Cells

-

Cell Preparation: Grow cells on coverslips or in a multi-well plate. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Permeabilization: If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

-

Staining: Prepare a staining solution of 1,1'-Diethyl-2,2'-carbocyanine iodide in PBS (e.g., 1-5 µM). Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the stained cells using a fluorescence microscope with appropriate filter sets for excitation and emission in the red to far-red region of the spectrum.

Photodynamic Therapy (PDT)

In photodynamic therapy, a photosensitizer, such as 1,1'-Diethyl-2,2'-carbocyanine iodide, is administered and accumulates in target tissues. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

Mechanism of Action:

The primary mechanism of PDT-induced cell death involves the generation of singlet oxygen (¹O₂) and other ROS. Upon light absorption, the photosensitizer transitions to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen. The ROS produced can damage various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately triggering apoptosis or necrosis.

Signaling Pathways in PDT:

PDT can activate a complex network of cellular signaling pathways that determine the fate of the cell. Some of the key pathways involved include:

-

Apoptosis Pathway: ROS-induced damage to mitochondria can lead to the release of cytochrome c, which in turn activates the caspase cascade, a key executioner of apoptosis.

-

Stress-Activated Protein Kinase (SAPK) Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are activated in response to oxidative stress and play a role in regulating both cell survival and apoptosis.

-

NF-κB Pathway: The transcription factor NF-κB can be activated by PDT and is involved in the inflammatory response and the regulation of cell survival genes.

-

Hypoxia-Inducible Factor (HIF-1) Pathway: PDT can lead to localized hypoxia, which can activate HIF-1, a transcription factor that promotes cell survival and angiogenesis.

Safety and Handling

1,1'-Diethyl-2,2'-carbocyanine iodide is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

1,1'-Diethyl-2,2'-carbocyanine iodide is a valuable tool for researchers in the life sciences. Its distinct photophysical properties make it suitable for a variety of applications, from fluorescent imaging to photodynamic therapy. This technical guide has provided a comprehensive overview of its characteristics, synthesis, and use, with the aim of facilitating its effective and safe implementation in the laboratory. Further research into the specific cellular interactions and signaling pathways modulated by this compound will undoubtedly expand its utility in both basic research and therapeutic development.

References

Pinacyanol Iodide: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacyanol iodide, a cyanine (B1664457) dye, has historically been utilized for its photosensitizing properties. This technical guide delves into the current understanding of its mechanism of action, with a primary focus on its role as a photodynamic agent. While quantitative data on its biological activities remain sparse in publicly available literature, this document consolidates existing knowledge and provides a framework for future investigation. We will explore its interaction with DNA, its effects on mitochondrial function, and its potential as an enzyme inhibitor, alongside detailed experimental protocols to facilitate further research.

Introduction

Pinacyanol iodide belongs to the polymethine class of dyes and is recognized for its vibrant color and fluorescence.[1] Its molecular structure, characterized by two quinoline (B57606) rings linked by a polymethine chain, allows it to absorb light in the visible spectrum, a key feature for its biological activities. This guide will primarily focus on the hypothesis that pinacyanol iodide's mechanism of action is rooted in photodynamic therapy (PDT), a modality that uses a photosensitizer, light, and oxygen to induce cell death.[2]

Physicochemical Properties

A foundational understanding of pinacyanol iodide's properties is crucial for interpreting its biological effects.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅IN₂ | [3] |

| Molecular Weight | 480.38 g/mol | [3] |

| Absorption Maxima (in Methanol) | ~600 nm and ~550 nm | [2] |

| Excitation Wavelength for Photosensitization | 532 nm (laser pulse) | [4] |

| Fluorescence Emission Maximum (in Methanol) | ~622 nm | [2] |

Core Mechanism of Action: A Photodynamic Perspective

The prevailing hypothesis for pinacyanol iodide's biological activity centers on its function as a photosensitizer. Upon absorption of light at an appropriate wavelength (e.g., 532 nm), the pinacyanol molecule transitions to an excited singlet state, and can then undergo intersystem crossing to a longer-lived triplet state.[4] This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[2][5]

dot graph Pinacyanol_PDT_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Pinacyanol [label="Pinacyanol Iodide\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light\n(e.g., 532 nm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ExcitedSinglet [label="Excited Singlet State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ExcitedTriplet [label="Excited Triplet State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Molecular Oxygen\n(³O₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species\n(e.g., ¹O₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularDamage [label="Cellular Damage\n(Oxidative Stress)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis/Necrosis", fillcolor="#202124", fontcolor="#FFFFFF"];

Figure 1: Proposed photodynamic mechanism of pinacyanol iodide.

These generated ROS are highly cytotoxic, causing damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

Interaction with DNA

Experimental Protocol: DNA Binding Affinity via Fluorescence Displacement Assay

This protocol is adapted from methods used for other cyanine dyes and can be used to determine the DNA binding affinity of pinacyanol iodide.[6]

Materials:

-

Calf Thymus DNA (ct-DNA)

-

Pinacyanol iodide

-

Ethidium bromide (EtBr) or another suitable DNA intercalating dye

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration by measuring the absorbance at 260 nm.

-

Prepare a stock solution of pinacyanol iodide and the intercalating dye (e.g., EtBr) in the same buffer.

-

In a quartz cuvette, prepare a solution of ct-DNA and the intercalating dye at concentrations that give a stable and measurable fluorescence signal.

-

Record the initial fluorescence emission spectrum of the DNA-dye complex.

-

Titrate the solution with increasing concentrations of pinacyanol iodide.

-

After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

-

A decrease in the fluorescence of the intercalating dye indicates displacement by pinacyanol iodide, signifying competitive binding.

-

The binding constant (K) of pinacyanol iodide can be calculated using the following equation: K_EtBr * [EtBr] = K_pinacyanol * [pinacyanol] where [pinacyanol] is the concentration of pinacyanol iodide that causes a 50% reduction in the fluorescence of the EtBr-DNA complex.

Figure 2: Workflow for DNA binding assay.

Mitochondrial Effects

A significant finding points to pinacyanol as a "photodynamic inducer in the processes of mitochondrial and nuclear mutations in yeast cells".[2] This suggests that mitochondria are a key target of pinacyanol's photodynamic action. ROS generated by photoactivated pinacyanol can damage mitochondrial DNA (mtDNA), lipids, and proteins, leading to mitochondrial dysfunction and initiating apoptosis.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A common method to assess mitochondrial dysfunction is to measure the mitochondrial membrane potential using a fluorescent probe like JC-1.

Materials:

-

Cell line of interest

-

Pinacyanol iodide

-

Light source for photoactivation (e.g., 532 nm laser or appropriate filtered lamp)

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of pinacyanol iodide for a specified duration.

-

Expose the cells to light of the appropriate wavelength and intensity to induce photoactivation. Include a dark control (cells treated with pinacyanol iodide but not exposed to light).

-

After light exposure, incubate the cells with JC-1 dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the cells using a flow cytometer or fluorescence microscope.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Enzyme Inhibition

While pinacyanol has been used as a marker for enzymes, there is a lack of specific data in the literature regarding its inhibitory activity against particular enzymes. Some cyanine dyes have been investigated as cholinesterase inhibitors; however, no quantitative data (e.g., IC₅₀ values) for pinacyanol iodide's effect on acetylcholinesterase or butyrylcholinesterase have been reported.

Experimental Protocol: Cholinesterase Inhibition Assay

This protocol, based on Ellman's method, can be used to screen for and quantify the potential inhibitory effect of pinacyanol iodide on cholinesterases.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Pinacyanol iodide

-

Phosphate (B84403) buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of pinacyanol iodide in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the pinacyanol iodide solution (or buffer for the control).

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product over time at 412 nm using a microplate reader.

-

Calculate the rate of reaction for each concentration of pinacyanol iodide.

-

Determine the percentage of inhibition and, if applicable, the IC₅₀ value of pinacyanol iodide.

Cytotoxicity

The photodynamic action of pinacyanol iodide is expected to induce cytotoxicity. However, specific IC₅₀ values for pinacyanol iodide in different cell lines are not well-documented in publicly available literature. The following table highlights the need for further research in this area.

| Cell Line | IC₅₀ (µM) - Dark | IC₅₀ (µM) - Light Activated | Reference |

| Various Cancer Cell Lines | Not Reported | Not Reported |

Signaling Pathways

The generation of ROS by photoactivated pinacyanol iodide is expected to trigger a cascade of cellular signaling events leading to cell death. While the specific pathways modulated by pinacyanol-induced ROS have not been elucidated, a general hypothetical pathway can be proposed based on known mechanisms of photodynamic therapy.

Figure 3: Hypothetical apoptosis signaling pathway.

This proposed pathway involves ROS-induced mitochondrial damage, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.

Conclusion and Future Directions

Pinacyanol iodide's mechanism of action is strongly suggested to be mediated through a photodynamic effect, leading to ROS generation, mitochondrial damage, and subsequent cell death. Its interaction with DNA further contributes to its biological activity profile. However, there is a notable lack of quantitative data regarding its cytotoxicity and enzyme inhibitory potential. The experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate these underexplored aspects of pinacyanol iodide's pharmacology. Future research should focus on determining its IC₅₀ values in various cell lines under both dark and light-activated conditions, quantifying its DNA binding affinity, and exploring its potential as an inhibitor of specific enzymes. Such studies will be crucial for a comprehensive understanding of its mechanism of action and for evaluating its potential in therapeutic applications.

References

- 1. Pinacyanol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 1,1'-Diethyl-2,2'-carbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Diethyl-2,2'-carbocyanine iodide, also known as Pinacyanol iodide or Quinaldine blue, is a cationic cyanine (B1664457) dye with significant applications in fluorescence microscopy, biological sensing, and photodynamic therapy. Its utility is intrinsically linked to its distinct spectral properties, which are highly sensitive to the molecular environment. This technical guide provides a comprehensive overview of the core spectral characteristics of 1,1'-Diethyl-2,2'-carbocyanine iodide, detailed experimental protocols for their determination, and an examination of its application in assessing mitochondrial membrane potential, a key indicator of cellular health.

Core Spectral Properties

The photophysical behavior of 1,1'-Diethyl-2,2'-carbocyanine iodide is characterized by its absorption and emission spectra, molar absorptivity, and fluorescence quantum yield. These properties are significantly influenced by the solvent environment due to the dye's solvatochromic nature.

Data Presentation

The quantitative spectral properties of 1,1'-Diethyl-2,2'-carbocyanine iodide in various solvents are summarized in the tables below for easy comparison.

Table 1: Absorption and Emission Properties of 1,1'-Diethyl-2,2'-carbocyanine Iodide in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) at λmax | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Methanol | 603.5[1] | 128,000 at 603.5 nm[1] | 622[2] | 0.001[1][3] |

| Ethanol | 614 | ≥180,000 at 602-608 nm; ≥80,000 at 560-566 nm | Not explicitly stated | Not explicitly stated |

| n-Alcohols | Bathochromic shift with increasing chain length | Not specified | Not specified | Not specified |

| DMSO | Bathochromic shift compared to water | Not specified | Not specified | Not specified |

| Acetone | Bathochromic shift compared to water | Not specified | Not specified | Not specified |

| Chloroform | Bathochromic shift compared to water | Not specified | Not specified | Not specified |

Table 2: Aggregation Properties of 1,1'-Diethyl-2,2'-carbocyanine in Aqueous Environments

| Condition | Absorption Maximum (λmax, nm) of Monomer | Absorption Maximum (λmax, nm) of Dimer | Absorption Maximum (λmax, nm) of Higher Aggregates |

| Water (with 7.5% ethanol) | 601 | 546 | 522 (Trimer), 507 (Tetramer)[2] |

| Ethanol/Water (90%/10%) with NaCl | - | - | 849 (Aggregate)[4] |

Note: The formation of aggregates, such as dimers and higher-order structures (H- and J-aggregates), is a known characteristic of cyanine dyes in aqueous solutions and can significantly alter the absorption spectrum. The presence of distinct absorption bands for different aggregation states is concentration-dependent.

Experimental Protocols

Accurate determination of the spectral properties of 1,1'-Diethyl-2,2'-carbocyanine iodide is crucial for its effective application. The following sections provide detailed methodologies for key experiments.

Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

1,1'-Diethyl-2,2'-carbocyanine iodide

-

Spectroscopic grade solvent (e.g., methanol)

-

Volumetric flasks

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of 1,1'-Diethyl-2,2'-carbocyanine iodide and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to the absorption maximum (λmax) of the dye in the chosen solvent.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of each of the prepared dilutions at λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically below 1.5).

-

Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line passing through the origin. The slope of this line is the molar absorptivity (ε) in M-1cm-1.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

1,1'-Diethyl-2,2'-carbocyanine iodide solution of known absorbance

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectrofluorometer with an integrating sphere

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample and Standard Preparation: Prepare a solution of 1,1'-Diethyl-2,2'-carbocyanine iodide and a solution of the fluorescent standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow it to stabilize. Set the excitation wavelength to be the same for both the sample and the standard.

-

Solvent Blank Measurement: Record the emission spectrum of the pure solvent in the integrating sphere.

-

Sample and Standard Emission Spectra: Record the corrected emission spectra of the sample and the standard solutions in the integrating sphere under identical experimental conditions.

-

Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Application in Cellular Imaging: Mitochondrial Membrane Potential

Cationic fluorescent dyes, such as 1,1'-Diethyl-2,2'-carbocyanine iodide, can accumulate in mitochondria due to the negative mitochondrial membrane potential (ΔΨm). This property allows them to be used as probes to assess mitochondrial health, a critical parameter in drug development and disease research. A decrease in ΔΨm is an early indicator of apoptosis. While specific protocols for 1,1'-Diethyl-2,2'-carbocyanine iodide are not as widespread as for dyes like JC-1, the underlying principle is the same.

Experimental Workflow for Mitochondrial Membrane Potential Assessment

The following workflow describes a general procedure for using a cationic carbocyanine dye to monitor changes in mitochondrial membrane potential.

Caption: Workflow for assessing mitochondrial membrane potential using a cationic fluorescent dye.

Signaling Pathway and Dye Mechanism

The mechanism of action for cationic dyes in measuring mitochondrial membrane potential is based on the Nernst equation. The dye, being positively charged, is driven into the negatively charged mitochondrial matrix. In healthy cells with a high ΔΨm, the dye accumulates and can form aggregates, leading to a shift in its fluorescence emission (e.g., from green to red for JC-1). In apoptotic or metabolically compromised cells, the ΔΨm is reduced, leading to less dye accumulation and a decrease in the aggregate-related fluorescence.

Caption: Principle of mitochondrial membrane potential detection using a cationic fluorescent dye.

Conclusion

1,1'-Diethyl-2,2'-carbocyanine iodide is a versatile fluorescent dye with well-defined, yet environment-sensitive, spectral properties. A thorough understanding of its absorption, emission, and aggregation characteristics is paramount for its successful application in research and development. The provided experimental protocols offer a robust framework for the accurate characterization of this and similar dyes. Its potential as a probe for mitochondrial membrane potential highlights its utility in cellular biology and drug discovery, enabling the investigation of cellular health and apoptotic pathways. This guide serves as a foundational resource for scientists and researchers leveraging the unique spectral properties of 1,1'-Diethyl-2,2'-carbocyanine iodide in their work.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of 1,1'-Diethyl-2,2'-carbocyanine iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of 1,1'-Diethyl-2,2'-carbocyanine iodide, a cyanine (B1664457) dye commonly known as Pinacyanol iodide. This document details the dye's spectral characteristics, the experimental protocols for their determination, and its application in assessing mitochondrial function, a critical aspect of drug development and toxicology.

Core Spectral Properties

1,1'-Diethyl-2,2'-carbocyanine iodide is a fluorescent dye whose absorption and emission characteristics are influenced by its molecular structure and the surrounding solvent environment. The delocalization of π-electrons along the polymethine chain is responsible for its strong absorption in the visible region of the electromagnetic spectrum.

Quantitative Spectral Data

The spectral properties of 1,1'-Diethyl-2,2'-carbocyanine iodide are highly dependent on the solvent used. The following table summarizes the key quantitative data in methanol, a commonly used solvent for this dye.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 603.5 nm | Methanol | [1][2] |

| Molar Absorptivity (ε) | 128,000 M-1cm-1 | Methanol | [1][2] |

| Emission Maximum (λem) | 622 nm | Methanol | [3] |

| Fluorescence Quantum Yield (Φ) | 0.001 | Methanol | [1][3] |

Note on Solvatochromism: 1,1'-Diethyl-2,2'-carbocyanine iodide exhibits solvatochromism, meaning its absorption and emission maxima shift with changes in solvent polarity.[4] Generally, an increase in solvent polarity leads to a hypsochromic shift (blue shift) in the absorption maximum, while less polar solvents cause a bathochromic shift (red shift). For instance, in an ethanol-water mixture (7.5% ethanol), the monomer absorption maximum is observed at 601 nm.[3] In less polar solvents like n-alcohols, a bathochromic shift is observed.[5]

Experimental Protocols

Accurate determination of the absorption and emission spectra of 1,1'-Diethyl-2,2'-carbocyanine iodide requires careful experimental design and execution. The following protocols provide a general framework for these measurements.

Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of 1,1'-Diethyl-2,2'-carbocyanine iodide.

Materials:

-

1,1'-Diethyl-2,2'-carbocyanine iodide

-

Spectroscopic grade solvent (e.g., methanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer (e.g., Cary 3)[1]

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 1,1'-Diethyl-2,2'-carbocyanine iodide in the chosen solvent. Due to the high molar absorptivity, a concentration in the micromolar range is typically sufficient.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 400-800 nm).

-

Set the scan parameters, such as spectral bandwidth (e.g., 1.0 nm), data interval (e.g., 0.25 nm), and scan rate (e.g., 112.5 nm/min).[1]

-

-

Measurement:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the dye solution to be measured, and then fill the cuvette.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.

-

Emission (Fluorescence) Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Materials:

-

Dilute solutions of 1,1'-Diethyl-2,2'-carbocyanine iodide (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects)[1]

-

Spectroscopic grade solvent

-

Fluorometer (e.g., Spex FluoroMax)[1]

-

Quartz fluorescence cuvettes

Procedure:

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength (a wavelength where the dye absorbs, but away from the peak to minimize scattered light, e.g., 550 nm).[1]

-

Set the emission wavelength range to be scanned (e.g., 570-800 nm).

-

Set the excitation and emission slit widths to control the spectral bandwidth (e.g., providing a spectral bandwidth of 4.25 nm).[1]

-

-

Measurement:

-

Fill a cuvette with the pure solvent to record a solvent blank spectrum.

-

Subtract the solvent blank from the sample spectra to correct for Raman scattering and other background signals.

-

Measure the fluorescence emission spectrum of the dye solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield is typically used, and the relative quantum yields are calculated.

-

Application in Drug Development: Assessing Mitochondrial Membrane Potential

Cyanine dyes, including 1,1'-Diethyl-2,2'-carbocyanine iodide, are cationic and lipophilic, which allows them to accumulate in the mitochondria of living cells in response to the negative mitochondrial membrane potential (ΔΨm).[6] This property makes them valuable tools for assessing mitochondrial health, a critical parameter in drug discovery and development, as drug-induced mitochondrial toxicity is a significant cause of adverse drug reactions.[7][8] A decrease in ΔΨm is an early indicator of apoptosis and cellular stress.[9]

The following diagram illustrates the workflow for a cell-based assay to assess changes in mitochondrial membrane potential using a fluorescent dye like 1,1'-Diethyl-2,2'-carbocyanine iodide.

Caption: Workflow for assessing drug-induced changes in mitochondrial membrane potential.

In healthy cells with a high mitochondrial membrane potential, the cationic dye accumulates in the mitochondria and forms aggregates, leading to a shift in its fluorescence emission to a longer wavelength (e.g., red).[6] When cells undergo apoptosis or are exposed to a mitochondrial toxicant, the mitochondrial membrane potential collapses, and the dye is dispersed throughout the cytoplasm in its monomeric form, emitting fluorescence at a shorter wavelength (e.g., green).[6] The ratio of red to green fluorescence provides a quantitative measure of mitochondrial health.

This assay is crucial in preclinical drug safety assessment to identify compounds that may cause mitochondrial dysfunction.[7] It is also used in efficacy studies for drugs targeting mitochondrial pathways, for instance, in the context of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[10][11][12][13]

Logical Relationship of Spectral Properties and Application

The utility of 1,1'-Diethyl-2,2'-carbocyanine iodide as a probe for mitochondrial membrane potential is directly linked to its spectral properties. The following diagram illustrates this relationship.

Caption: How the dye's properties enable its use in mitochondrial health assessment.

References

- 1. omlc.org [omlc.org]

- 2. PhotochemCAD | 1,1'-Diethyl-2,2'-carbocyanine iodide [photochemcad.com]

- 3. mdpi.com [mdpi.com]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 8. Assessment of drug-induced mitochondrial dysfunction via altered cellular respiration and acidification measured in a 96-well platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Membrane Potential Analysis - Creative Proteomics [creative-proteomics.com]

- 10. mdpi.com [mdpi.com]

- 11. Mortal engines: Mitochondrial bioenergetics and dysfunction in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cause and Consequence: Mitochondrial Dysfunction Initiates and Propagates Neuronal Dysfunction, Neuronal Death and Behavioral Abnormalities in Age Associated Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of 1,1'-Diethyl-2,2'-carbocyanine Iodide in Ethanol

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the solubility of 1,1'-diethyl-2,2'-carbocyanine iodide in ethanol (B145695). The document covers quantitative solubility data, standardized experimental protocols, and logical workflows for its application.

Quantitative Solubility Data

1,1'-Diethyl-2,2'-carbocyanine iodide, a cyanine (B1664457) dye, exhibits moderate solubility in ethanol, a crucial parameter for the preparation of stock solutions in various scientific applications. The established solubility of this compound in ethanol is presented in the table below.

| Parameter | Value | Solvent | Physical Form | Reference(s) |

| Solubility | 10 mg/mL | Ethanol | Powder to crystal | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 1,1'-Diethyl-2,2'-carbocyanine iodide in ethanol. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Objective: To determine the saturation solubility of 1,1'-Diethyl-2,2'-carbocyanine iodide in ethanol at a controlled temperature.

Materials:

-

1,1'-Diethyl-2,2'-carbocyanine iodide

-

Absolute Ethanol (ACS grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

UV-Vis Spectrophotometer

-

Volumetric flasks

-

Syringe filters (0.2 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,1'-Diethyl-2,2'-carbocyanine iodide (e.g., 20 mg) to a known volume of ethanol (e.g., 1 mL) in a sealed vial. This creates a supersaturated solution.

-

Equilibrate the solution by placing it in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed to pellet the excess, undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect an aliquot of the clear supernatant.

-

Filter the supernatant using a 0.2 µm syringe filter to remove any remaining particulates.

-

Prepare a series of dilutions of the filtered supernatant in ethanol.

-

Measure the absorbance of each dilution at the maximum wavelength (λmax) of the dye in ethanol.

-

Calculate the concentration of the saturated solution using a pre-determined calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for solution preparation, solubility determination, and a common application of 1,1'-Diethyl-2,2'-carbocyanine iodide.

Caption: Workflow for the preparation of a 1,1'-Diethyl-2,2'-carbocyanine iodide solution in ethanol.

References

Unveiling the Molecular Landscape of 1,1'-Diethyl-2,2'-carbocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Diethyl-2,2'-carbocyanine iodide, a member of the cyanine (B1664457) dye family, is a versatile cationic molecule with significant applications in biomedical research and diagnostics. This technical guide provides a comprehensive overview of its molecular structure, photophysical properties, and experimental applications. Detailed methodologies for its synthesis and use as a fluorescent probe are presented, alongside a summary of its quantitative characteristics to support its application in research and development.

Molecular Structure and Identification

1,1'-Diethyl-2,2'-carbocyanine iodide is a symmetric cyanine dye characterized by two quinoline (B57606) heterocyclic nuclei linked by a polymethine bridge. The positive charge is delocalized across the chromophore, and it is accompanied by an iodide counterion.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 1-ethyl-2-[3-(1-ethyl-1,2-dihydroquinolin-2-ylidene)prop-1-en-1-yl]quinolin-1-ium iodide[1] |

| Synonyms | Pinacyanol iodide, Quinaldine blue, DECC[2] |

| CAS Number | 605-91-4[2] |

| Chemical Formula | C₂₅H₂₅IN₂[3] |

| Molecular Weight | 480.38 g/mol [3] |

| Melting Point | 295 °C (decomposes)[3] |

| Solubility | Soluble in ethanol (B145695) (10 mg/mL)[3] |

Photophysical Properties

The photophysical behavior of 1,1'-Diethyl-2,2'-carbocyanine iodide is central to its utility as a fluorescent probe. Its absorption and emission characteristics are influenced by the solvent environment.

Table 2: Photophysical Data

| Property | Value | Solvent |

| Absorption Maximum (λmax) | 603.5 nm[2] | Methanol (B129727) |

| 614 nm[3] | Ethanol | |

| Molar Absorptivity (ε) | 128,000 M⁻¹cm⁻¹ at 603.5 nm[2] | Methanol |

| Fluorescence Quantum Yield (Φ) | 0.001[2] | Methanol |

The extremely low quantum yield in methanol suggests that the molecule undergoes efficient non-radiative decay processes in this solvent. Further investigation into its photophysics in a broader range of solvents is crucial for optimizing its performance in specific applications.

Experimental Protocols

Synthesis of 1,1'-Diethyl-2,2'-carbocyanine iodide

Methodology:

-

Quaternization: Quinaldine is reacted with an excess of ethyl iodide in a suitable solvent, such as nitrobenzene (B124822) or ethanol, under reflux to form 1-ethyl-2-methylquinolinium iodide. The product is typically isolated by precipitation with an ether.

-

Condensation: The resulting quaternary salt is then condensed with a one-carbon linking agent, such as triethyl orthoformate, in the presence of a basic catalyst like pyridine. The reaction mixture is heated, leading to the formation of the carbocyanine dye. The product can be purified by recrystallization.

Application as a Fluorescent Probe for Cellular Imaging

1,1'-Diethyl-2,2'-carbocyanine iodide can be used as a fluorescent probe to stain cells, likely through interaction with cellular membranes or nucleic acids. The following is a general protocol for staining live cells.

References

The Photostability of Cyanine Dames: An In-depth Technical Guide Focused on Pinacyanol Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanine (B1664457) dyes are a cornerstone of fluorescence applications in research and drug development, prized for their bright signals and tunable spectral properties. However, their utility is often constrained by their susceptibility to photodegradation. This technical guide provides a comprehensive overview of the photostability of cyanine dyes, with a specific focus on the classic carbocyanine, Pinacyanol iodide. We delve into the mechanisms of photodegradation, present available quantitative data for comparison, detail experimental protocols for assessing photostability, and explore strategies for mitigating photobleaching. This guide aims to equip researchers with the necessary knowledge to make informed decisions when selecting and utilizing cyanine dyes in their experimental workflows.

Introduction to Cyanine Dyes and Photostability

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The length of this conjugated chain dictates the absorption and emission wavelengths, allowing for a broad spectral range from the visible to the near-infrared (NIR). Pinacyanol iodide, or 1,1'-diethyl-2,2'-carbocyanine iodide, is a foundational member of this family.

Photostability refers to a dye's ability to resist photochemical degradation upon exposure to light. The irreversible loss of fluorescence, known as photobleaching , is a critical limiting factor in many fluorescence-based techniques, including fluorescence microscopy, single-molecule imaging, and high-throughput screening. Understanding the photostability of a cyanine dye is paramount for ensuring the reliability and reproducibility of experimental data.

Mechanisms of Cyanine Dye Photodegradation

The photodegradation of cyanine dyes is a complex process primarily driven by reactions with molecular oxygen. The key steps, illustrated in the Jablonski diagram and the photodegradation pathway below, involve the dye's excited triplet state and the generation of reactive oxygen species (ROS), particularly singlet oxygen (

12

The primary pathway for photodegradation involves:

-

Excitation: The dye absorbs a photon, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): A portion of the excited singlet state molecules can undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer to Oxygen: The excited triplet dye molecule can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Reaction with the Dye: Singlet oxygen can then attack the electron-rich polymethine chain of the cyanine dye, leading to its irreversible chemical modification and loss of fluorescence.

Quantitative Photostability Data

The photostability of a cyanine dye can be quantified by several parameters, including the photobleaching quantum yield (Φ_b) and the photobleaching half-life (t_½) . The photobleaching quantum yield represents the probability that a dye molecule will be destroyed upon absorbing a photon. A lower Φ_b indicates higher photostability. The photobleaching half-life is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under constant illumination.

It is crucial to note that the photostability of a dye is highly dependent on its environment, including the solvent, oxygen concentration, and the intensity and wavelength of the excitation light. Therefore, direct comparisons between data from different studies should be made with caution.

Table 1: Photophysical and Photostability Properties of Pinacyanol Iodide

| Parameter | Value | Solvent | Notes |

| Fluorescence Quantum Yield (Φ_f) | 0.001[1] | Methanol (B129727) | Indicates very low fluorescence efficiency. |

| Photoisomerization Quantum Yield (Φ_iso) | 0.036[2] | Methanol | Represents the efficiency of light-induced structural change to a non-fluorescent isomer, a reversible process that can contribute to apparent photobleaching. |

| Molar Extinction Coefficient (ε) | 128,000 M⁻¹cm⁻¹ at 603.5 nm[1] | Methanol | High molar extinction coefficient is characteristic of cyanine dyes. |

Table 2: Comparative Photostability of Selected Cyanine Dyes

| Dye | Photobleaching Quantum Yield (Φ_b) | Photobleaching Half-life (t_½) | Experimental Conditions |

| Pinacyanol iodide | Data not available | Data not available | - |

| Cy3 | ~10⁻⁶ - 10⁻⁵ | Moderate to long | Varies significantly with environment and presence of antifading agents. |

| Cy5 | ~10⁻⁶ - 10⁻⁵ | Moderate | Generally less photostable than Cy3. |

| Alexa Fluor 647 | Low | Long | A structurally modified cyanine dye with enhanced photostability. |

Disclaimer: The data in Table 2 are compiled from various sources and are intended for relative comparison only. Experimental conditions under which these values were obtained may differ significantly.

Experimental Protocols for Assessing Photostability

A standardized protocol is essential for the accurate and reproducible assessment of fluorophore photostability. Below is a general methodology for determining the photobleaching half-life of a cyanine dye using fluorescence microscopy.

Measurement of Photobleaching Half-life

Objective: To determine the rate of photobleaching of a cyanine dye under specific and controlled illumination conditions.

Materials:

-

Cyanine dye solution (e.g., Pinacyanol iodide in a suitable solvent like methanol or PBS).

-

Microscope slides and coverslips.

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation:

-

Prepare a solution of the cyanine dye at a standardized concentration (e.g., 1 µM) in the desired buffer or solvent.

-

Mount a small volume of the dye solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

-

-

Microscope Setup:

-

Select the appropriate objective lens and filter set for the cyanine dye being tested.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared.

-

-

Image Acquisition:

-

Acquire an initial image at time zero (t=0).

-

Continuously illuminate the sample.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

-

-

Data Analysis:

-

Open the image series in the image analysis software.

-

Define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the mean intensity of a region without any dye.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the data to an exponential decay function to determine the photobleaching rate constant (k). The half-life (t_½) can then be calculated as t_½ = ln(2)/k.

-

Factors Influencing Cyanine Dye Photostability

Several factors can significantly impact the photostability of cyanine dyes:

-

Molecular Structure: The chemical structure of the dye plays a crucial role. Modifications to the heterocyclic nuclei or the polymethine chain can alter the energy levels of the excited states and the susceptibility to oxidation. For example, the introduction of sulfonate groups to create sulfo-cyanine dyes (e.g., Sulfo-Cy3, Sulfo-Cy5) increases water solubility and can improve quantum yield and photostability.

-

Chemical Environment: The local microenvironment, including solvent polarity, viscosity, and pH, can influence the rates of non-radiative decay pathways and the dye's interaction with oxygen. The presence of oxidizing or reducing agents can also accelerate photodegradation.

-

Oxygen Concentration: As the primary mediator of photodegradation is singlet oxygen, reducing the concentration of dissolved oxygen in the medium can significantly enhance photostability. This can be achieved by using oxygen-scavenging systems in the imaging buffer.

-

Excitation Light Intensity: Higher light intensity leads to a greater number of excitation cycles per unit time, thereby increasing the rate of photobleaching. It is always advisable to use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

Strategies for Enhancing Photostability

Several strategies can be employed to mitigate photobleaching and extend the useful lifetime of cyanine dyes:

-

Use of Antifading Agents: Commercial and custom-made antifading agents can be added to the mounting medium. These formulations often contain oxygen scavengers (e.g., glucose oxidase/catalase) and/or triplet state quenchers (e.g., Trolox, n-propyl gallate) that reduce the formation and lifetime of reactive oxygen species.

-

Control of the Chemical Environment: Optimizing the buffer composition, such as pH and the addition of reducing agents like β-mercaptoethanol, can improve dye stability.

-

Structural Modification of Dyes: As exemplified by the Alexa Fluor series, chemical modifications to the cyanine core structure can significantly enhance photostability by sterically hindering photoisomerization or reducing the quantum yield of triplet state formation.

-

Minimizing Light Exposure: Employing efficient image acquisition strategies, such as using sensitive detectors, minimizing exposure times, and using neutral density filters to attenuate the excitation light, can effectively reduce photobleaching.

Photodegradation Products of Cyanine Dyes

The photodegradation of cyanine dyes results in the cleavage of the polymethine chain, leading to smaller, non-fluorescent molecules. While the exact structures of the photodegradation products of Pinacyanol iodide have not been extensively characterized in the literature, the general mechanism for cyanine dyes involves the formation of carbonyl compounds, such as aldehydes and ketones.

The identification and characterization of these degradation products are crucial for a complete understanding of the photodegradation mechanism and for assessing any potential phototoxicity. Analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are powerful tools for separating and identifying these products.

Conclusion

The photostability of cyanine dyes is a critical consideration for their successful application in fluorescence-based research and diagnostics. While Pinacyanol iodide serves as a classic example of a carbocyanine dye, its practical use in modern fluorescence applications is limited by its very low fluorescence quantum yield and presumed susceptibility to photobleaching. This guide has outlined the fundamental mechanisms of cyanine dye photodegradation, presented available quantitative data, and provided a framework for assessing photostability. By understanding the factors that influence photobleaching and implementing strategies to mitigate its effects, researchers can enhance the quality and reliability of their experimental data, ultimately advancing scientific discovery and drug development. Further research into the specific photodegradation pathways and products of a wider range of cyanine dyes, including Pinacyanol iodide, will provide deeper insights and pave the way for the rational design of more robust fluorescent probes.

References

Unveiling the Coherent World of J-Aggregates: A Technical Guide to 1,1'-Diethyl-2,2'-cyanine iodide

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular self-assembly, the formation of J-aggregates from organic dye molecules represents a fascinating phenomenon with profound implications for various scientific and technological fields, including drug delivery and molecular sensing.[1][2][3][4][5] This technical guide provides an in-depth exploration of the J-aggregates of 1,1'-Diethyl-2,2'-cyanine (B8074920) iodide (PIC), a classic and well-studied cyanine (B1664457) dye. We will delve into the core principles of their formation, their unique photophysical properties, and the experimental methodologies used to characterize these supramolecular structures.

The Genesis of Coherence: Formation and Structure of PIC J-Aggregates

J-aggregates are ordered arrangements of dye molecules that exhibit a characteristic sharp, red-shifted absorption band, known as the J-band, compared to the monomeric form.[6][7] This bathochromic shift is a hallmark of strong excitonic coupling between the transition dipole moments of the constituent molecules arranged in a head-to-tail fashion.[6]

The formation of PIC J-aggregates is a dynamic process influenced by several factors, including concentration, solvent polarity, temperature, and the presence of salts or templating agents like DNA.[8][9] In aqueous solutions, PIC monomers, which absorb at approximately 525 nm, can form dimers with an absorption peak around 485 nm.[8] As the concentration increases or upon changes in the environment, these species self-assemble into larger aggregates, leading to the emergence of the distinct J-band at around 573 nm.[8][9]

The precise structure of PIC J-aggregates has been a subject of extensive research. While early models proposed a simple "roll of coins" stacking, more complex arrangements like brickwork, ladder, or helical structures are now considered.[6] Cryo-transmission electron microscopy (CryoTEM) has revealed the formation of long, fiber-like structures with diameters on the nanometer scale.[6][10]

Photophysical Properties: A Symphony of Light

The defining characteristic of PIC J-aggregates is their unique optical properties, which are summarized in the table below. The strong electronic coupling within the aggregate leads to the delocalization of the excited state over multiple molecules, forming an exciton.[7] This delocalization is responsible for the sharp and intense J-band and a very small Stokes shift, indicating minimal structural reorganization between the ground and excited states.[6]

| Property | Monomer | Dimer | J-aggregate |

| Absorption Maximum (λ_max) | ~525 nm[8][9] | ~485 nm[8][9] | ~573 nm[8][9] |

| Molar Extinction Coefficient (ε) | ~54,000 M⁻¹cm⁻¹ at 524.2 nm (in ethanol)[11][12] | - | Significantly increased compared to monomer[6] |

| Fluorescence Maximum (λ_em) | Broad emission | - | Sharp emission, ~555 nm (on DNA template)[13] |

| Stokes Shift | Moderate | - | Very small[6] |

| Fluorescence Quantum Yield | Low (~0.001)[11] | - | Can be enhanced in specific environments |

| Fluorescence Lifetime | Picoseconds | - | Can be altered by aggregation and environment[14] |

Experimental Protocols: From Monomers to Aggregates

The preparation and characterization of PIC J-aggregates require careful control of experimental conditions. Below are detailed methodologies for key experiments.

Preparation of PIC J-Aggregates in Aqueous Solution

Objective: To induce the formation of J-aggregates from PIC monomers in an aqueous environment.

Materials:

-

1,1'-Diethyl-2,2'-cyanine iodide (PIC) powder

-

High-purity water (e.g., Milli-Q)

-

Sodium chloride (NaCl) (optional, to promote aggregation)

-

Spectrophotometer cuvettes (1 cm path length)

-

Vortex mixer

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of PIC: Accurately weigh a small amount of PIC powder and dissolve it in a known volume of a suitable solvent like ethanol (B145695) to prepare a concentrated stock solution (e.g., 1 mM). This is because PIC is more soluble in ethanol than in water.

-

Prepare the aqueous solution: In a clean glass vial, add a specific volume of high-purity water. If using a salt to induce aggregation, prepare an aqueous solution of NaCl at the desired concentration.

-

Induce aggregation: While vigorously stirring the aqueous solution, inject a small aliquot of the PIC stock solution to achieve the desired final concentration (typically in the micromolar to millimolar range). The final ethanol concentration should be kept low (e.g., <1%) to ensure it does not significantly affect the aggregation process.

-

Incubation: Allow the solution to incubate at a controlled temperature. The formation of J-aggregates can be time-dependent, ranging from minutes to hours.[8]

-

Characterization: Monitor the formation of J-aggregates by acquiring UV/Vis absorption spectra at different time points. The appearance and growth of the J-band at ~573 nm and the decrease in the monomer and dimer bands will indicate successful aggregation.[8][9]

Characterization by UV/Vis Absorption Spectroscopy

Objective: To monitor the formation and spectral properties of PIC J-aggregates.

Instrumentation:

-

Dual-beam UV/Vis spectrophotometer

Procedure:

-

Blank measurement: Use the same solvent mixture (e.g., water with a small percentage of ethanol) as a blank to calibrate the spectrophotometer.

-

Sample measurement: Fill a clean cuvette with the PIC solution containing the J-aggregates.

-

Spectral acquisition: Scan the absorbance of the sample over a wavelength range that covers the monomer, dimer, and J-aggregate absorption bands (e.g., 400 nm to 700 nm).

-

Data analysis: Identify the absorption maxima corresponding to the different species. The intensity of the J-band can be used to quantify the extent of aggregation.

Characterization by Fluorescence Spectroscopy

Objective: To investigate the emission properties of PIC J-aggregates.

Instrumentation:

-

Fluorometer

Procedure:

-

Excitation wavelength selection: Set the excitation wavelength to selectively excite either the monomer or the J-aggregate. To study the J-aggregate emission, excite at a wavelength within the J-band (e.g., 570 nm).

-

Emission scan: Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 580 nm to 700 nm).

-

Data analysis: Determine the wavelength of maximum emission and observe the characteristic narrow bandwidth of the J-aggregate fluorescence.

Visualizing the Process: From Molecular Structure to Photophysical Phenomena

To better understand the concepts discussed, the following diagrams illustrate the key structures and processes involved in the study of PIC J-aggregates.

References

- 1. Self-assembly of J-aggregate nanotubes and their applications for sensing dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Janus Particles as Potential Drug Delivery Systems for Diabetes Treatment and Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. J-aggregate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nathan.instras.com [nathan.instras.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,1'-diethyl-2,2'-cyanine iodide [omlc.org]

- 12. PhotochemCAD | 1,1'-Diethyl-2,2'-cyanine iodide [photochemcad.com]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 1,1'-Diethyl-2,2'-carbocyanine iodide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-2,2'-carbocyanine iodide, also known as Pinacyanol iodide or Quinaldine blue, is a cationic cyanine (B1664457) fluorescent dye. As a member of the carbocyanine dye family, it exhibits fluorescence properties that make it a valuable tool in various biological applications, particularly in fluorescence microscopy. Its utility stems from its ability to intercalate into cellular structures and report on the physiological state of the cell. This document provides detailed application notes and protocols for the use of 1,1'-Diethyl-2,2'-carbocyanine iodide in fluorescence microscopy.

Physicochemical Properties and Spectral Data

A summary of the key properties of 1,1'-Diethyl-2,2'-carbocyanine iodide is presented below. Understanding these characteristics is crucial for designing and optimizing fluorescence microscopy experiments.

| Property | Value | Reference |

| CAS Number | 605-91-4 | [1] |

| Molecular Formula | C₂₅H₂₅IN₂ | [1] |

| Molecular Weight | 480.38 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Ethanol (10 mg/mL) | [1] |

| Absorption Maximum (λmax) | 603.5 nm (in methanol) | [2] |

| Emission Maximum (λem) | Not explicitly stated for this specific dye in the search results, but a related dicarbocyanine has an emission max of 605 nm. | [3] |

| Molar Extinction Coefficient | 128,000 cm⁻¹M⁻¹ at 603.5 nm (in methanol) | [2] |

| Quantum Yield | 0.001 (in methanol) | [2] |

| Storage | 2-8°C, protected from light | [1] |

Key Applications in Fluorescence Microscopy

Based on the properties of related carbocyanine dyes, 1,1'-Diethyl-2,2'-carbocyanine iodide is a promising candidate for the following applications:

-

Assessment of Mitochondrial Membrane Potential: Cationic carbocyanine dyes like the related JC-1 are widely used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential, these dyes can form aggregates that exhibit a red-shifted fluorescence. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, the dyes remain in their monomeric form and fluoresce in the green region of the spectrum.

-

Live and Fixed Cell Staining: The fluorescent nature of this dye allows for the visualization of cellular structures in both living and fixed cells.

-

Counterstaining in Immunofluorescence: It can potentially be used as a counterstain to provide contrast and highlight specific cellular compartments, such as the cytoplasm or mitochondria, in conjunction with antibody-based staining of specific proteins.

Experimental Protocols